Benzaldehyde, 2,2'-(1,4-piperazinediyl)bis-
Description
Benzaldehyde, 2,2'-(1,4-piperazinediyl)bis- (CAS: Not explicitly provided; structurally equivalent to 4,4’-(1,4-piperazinediyl)bisbenzaldehyde ), is a symmetrical bis-aromatic aldehyde with a piperazine core. The compound consists of two benzaldehyde moieties linked via the nitrogen atoms of a 1,4-piperazine ring. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, polymer synthesis, and as a precursor for fluorescent probes . Its aldehyde groups enable reactivity in condensation reactions, such as Schiff base formation, which is exploited in the synthesis of metal-organic complexes and pharmaceuticals .
Properties
CAS No. |
112253-19-7 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[4-(2-formylphenyl)piperazin-1-yl]benzaldehyde |
InChI |
InChI=1S/C18H18N2O2/c21-13-15-5-1-3-7-17(15)19-9-11-20(12-10-19)18-8-4-2-6-16(18)14-22/h1-8,13-14H,9-12H2 |
InChI Key |
AGFKSKNIVHVUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2C=O)C3=CC=CC=C3C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- typically involves the reaction of piperazine with benzaldehyde. The process can be summarized as follows:
Reactants: Piperazine and benzaldehyde.
Solvent: Common solvents include ethanol, methanol, or other suitable organic solvents.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the mixture being heated to facilitate the reaction. The reaction time can vary depending on the specific conditions but generally ranges from several hours to overnight.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to mix piperazine and benzaldehyde.
Controlled Environment: Maintaining controlled temperature and pressure conditions to optimize yield and purity.
Automated Purification: Employing automated systems for purification, such as continuous flow reactors and industrial-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 in the presence of a catalyst for chlorination.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
Benzaldehyde derivatives are widely studied for their pharmacological properties. The compound's structure allows it to interact with biological systems effectively.
Case Study: Antidepressant Activity
Research has indicated that benzaldehyde derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that compounds similar to Benzaldehyde, 2,2'-(1,4-piperazinediyl)bis- could modulate neurotransmitter levels, particularly serotonin and norepinephrine, thus providing a basis for further development as antidepressants .
Table 1: Pharmacological Activities of Benzaldehyde Derivatives
| Activity Type | Compound Example | Reference |
|---|---|---|
| Antidepressant | Benzaldehyde derivative | |
| Antimicrobial | Various benzaldehyde derivatives | |
| Anticancer | Benzaldehyde-based compounds |
Agrochemical Applications
Benzaldehyde compounds are also explored for their potential as agrochemicals. Their ability to act as biocides or fungicides makes them valuable in agricultural settings.
Case Study: Fungal Inhibition
A study focusing on the antifungal properties of benzaldehyde derivatives reported significant inhibition against various plant pathogens. The compound demonstrated effective control over fungal growth, indicating its potential use in crop protection strategies .
Table 2: Efficacy of Benzaldehyde Derivatives Against Fungal Pathogens
| Pathogen | Inhibition Rate (%) | Compound Used |
|---|---|---|
| Fusarium spp. | 62.91 | Benzaldehyde derivative |
| Aspergillus niger | 48.13 | Benzaldehyde derivative |
| Macrophomina phaseolina | Not effective | Benzaldehyde derivative |
Material Science Applications
The unique chemical structure of Benzaldehyde, 2,2'-(1,4-piperazinediyl)bis- allows it to be utilized in the development of new materials, particularly in polymers.
Case Study: Polymer Additives
Research indicates that benzaldehyde derivatives can serve as effective additives in polymer formulations, enhancing properties such as thermal stability and UV resistance. These compounds are being investigated for use in engineering plastics and coatings .
Analytical Chemistry Applications
Benzaldehyde derivatives are useful in analytical chemistry as standards or reagents due to their distinct spectral properties.
Case Study: Chromatographic Standards
The compound has been employed as a standard in chromatographic analyses due to its well-defined retention times and spectral characteristics. Its application aids in the accurate quantification of related compounds in complex mixtures .
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,2’-(1,4-piperazinediyl)bis- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The piperazine ring can interact with biological macromolecules, while the benzaldehyde groups can form covalent bonds with nucleophiles in proteins or DNA.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Industrial Relevance
- The benzaldehyde derivative is pivotal in synthesizing Ru(II) polypyridyl complexes for fluorescence switching applications , whereas pyrimidine-based analogs serve as impurities in anxiolytics like buspirone .
- N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is utilized as an analytical standard, emphasizing the role of bulky substituents in enhancing compound stability .
- Compounds with sulfone or ether linkages (e.g., 4,4’-diaminodiphenyl sulfone) exhibit superior thermal stability in polymer synthesis compared to aldehyde-containing variants .
Physicochemical Properties
- Aldehyde vs. Amine Reactivity : The aldehyde groups in the target compound facilitate rapid Schiff base formation, unlike amine-substituted analogs (e.g., piperazine-1,4-diethylamine), which prioritize coordination or hydrogen bonding .
- Solubility : The benzaldehyde derivative shows moderate solubility in polar aprotic solvents (e.g., DMF), whereas acetamide derivatives (e.g., ) exhibit higher solubility in aqueous environments due to hydrogen-bonding capacity.
Biological Activity
Benzaldehyde, 2,2'-(1,4-piperazinediyl)bis- is an organic compound characterized by a piperazine ring with two benzaldehyde substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, supported by data tables and case studies.
- Molecular Formula : C18H18N2O2
- Structure : The compound consists of a piperazine core linked to two benzaldehyde moieties at the 1 and 4 positions.
The biological activity of benzaldehyde derivatives often involves interactions with various biological targets such as enzymes and receptors. The presence of the piperazine ring enhances binding affinity due to its ability to participate in hydrogen bonding and electrostatic interactions with biomolecules .
Antimicrobial Activity
Benzaldehyde and its derivatives have demonstrated significant antimicrobial properties. Research indicates that benzaldehyde exhibits bactericidal activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for benzaldehyde against different bacteria:
- Staphylococcus aureus: 8.0 mM (850 μg/mL)
- Pantoea conspicua: 10.0 mM (1060 μg/mL)
- Citrobacter youngae: 10.0 mM (1060 μg/mL)
The compound has been shown to enhance the efficacy of standard antibiotics by reducing their MIC when used in combination therapy .
| Bacterial Strain | MIC (mM) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 8.0 | 850 |
| Pantoea conspicua | 10.0 | 1060 |
| Citrobacter youngae | 10.0 | 1060 |
Anticancer Activity
Recent studies have explored the anticancer potential of benzaldehyde derivatives. Compounds containing the piperazine moiety have been synthesized and tested for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Studies
- Combination Therapy with Antibiotics : A study evaluated the effect of benzaldehyde on the MIC of norfloxacin against Staphylococcus aureus. The combination resulted in a reduction of the MIC from 256 μg/mL to 128 μg/mL, indicating a potentiation of the antibiotic's bactericidal action .
- Cytotoxicity Assays : In vitro assays demonstrated that several synthesized piperazine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
